molecular formula C19H31NaO3S B079624 Sodium 4-tridecylbenzenesulfonate CAS No. 14356-40-2

Sodium 4-tridecylbenzenesulfonate

Cat. No. B079624
CAS RN: 14356-40-2
M. Wt: 362.5 g/mol
InChI Key: DUXXGJTXFHUORE-UHFFFAOYSA-M
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Description

Sodium 4-tridecylbenzenesulfonate is a substituted aromatic compound . It is used in cosmetics and personal care products as a surfactant . It functions by helping water to mix with oil and dirt so that they can be rinsed away . It is also used in bath products, cleansing products, shampoos, and hair conditioners, improving their ability to wet the skin and hair .


Synthesis Analysis

Sodium 4-tridecylbenzenesulfonate is synthesized through a sulfonation reaction in a continuous reactor, such as a falling film reactor . The process involves the reaction of tridecylbenzene and sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate .


Molecular Structure Analysis

The molecular formula of Sodium 4-tridecylbenzenesulfonate is C19H31NaO3S . For more detailed structural information, you may refer to resources like ChemSpider .

Scientific Research Applications

  • Surfactant Properties and Micelle Formation : Alami et al. (1992) studied the critical micelle concentration (CMC) of Sodium 4-(7-tetradecyl)benzenesulfonate, providing insights into its surfactant properties and micelle formation in aqueous solutions (Alami, Os, Rupert, & Zana, 1992).

  • Cosmetic Applications and Safety : Becker et al. (2010) assessed the safety of Sodium Dodecylbenzenesulfonate, a closely related compound, in cosmetics, evaluating its solubility, absorption, and toxicity, which can provide comparative insights for Sodium 4-tridecylbenzenesulfonate (Becker, Bergfeld, Belsito, Hill, Klaassen, Liebler, Marks, Shank, Slaga, Snyder, & Andersen, 2010).

  • Environmental Distribution and Analysis : Research on the distribution of sodium n-alkylbenzenesulfonate (LAS), which includes compounds like Sodium 4-tridecylbenzenesulfonate, in river sediments and water provides insights into its environmental impact and methods for its detection and analysis (宇都宮, 伊藤, 節田, 内藤, & 下里, 1980).

  • Pollution Remediation : Kim et al. (2019) explored the removal of Sodium Dodecylbenzenesulfonate using surface-functionalized mesoporous silica nanoparticles, which could be relevant for removing similar compounds from the environment (Kim, Kim, Lee, & Lee, 2019).

  • Coordination Polymer Synthesis : Yang et al. (2008) synthesized luminescent lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate, indicating potential applications in materials science (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

  • Polymerization Initiator : Voylov et al. (2016) demonstrated the use of graphene oxide to initiate radical polymerization of sodium 4-vinylbenzenesulfonate, showing its utility in polymer chemistry (Voylov, Saito, Lokitz, Uhrig, Wang, Agapov, Holt, Bocharova, Kisliuk, & Sokolov, 2016).

  • Phase Transfer Catalysis in Azo Coupling Reactions : Iwamoto et al. (1993) investigated the catalytic activity of various sodium arenesulfonates, including structures similar to Sodium 4-tridecylbenzenesulfonate, in azo coupling reactions, relevant in synthetic chemistry applications (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).

  • Block Copolymer Synthesis : Mitsukami et al. (2001) synthesized homopolymers and block copolymers of sodium 4-styrenesulfonate, highlighting the compound's potential in creating advanced polymeric materials (Mitsukami, Donovan, Lowe, & McCormick, 2001).

Safety And Hazards

Sodium 4-tridecylbenzenesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust and to wear protective clothing, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Relevant Papers

  • “Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics” provides a comprehensive safety assessment of Sodium 4-tridecylbenzenesulfonate and related compounds .
  • “Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems” might provide insights into the solubility and phase behavior of similar compounds .

properties

IUPAC Name

sodium;4-tridecylbenzenesulfonate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXGJTXFHUORE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [eChemPortal: SIDSUNEP]
Record name Sodium tridecylbenzene sulfonate
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Product Name

Sodium 4-tridecylbenzenesulfonate

CAS RN

14356-40-2, 26248-24-8
Record name Sodium 4-tridecylbenzenesulfonate
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Record name Sodium tridecylbenzene sulfonate
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Record name Sodium tridecylbenzenesulphonate
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Record name SODIUM 4-TRIDECYLBENZENESULFONATE
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Record name SODIUM TRIDECYLBENZENE SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Maldonado-Reina, R López-Ruiz… - Journal of Agricultural …, 2022 - ACS Publications
The aim of this study was the determination of co-formulants in 15 different chlorantraniliprole- and difenoconazole-based plant protection products (PPPs) belonging to different …
Number of citations: 7 pubs.acs.org

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